notoamide J

Description

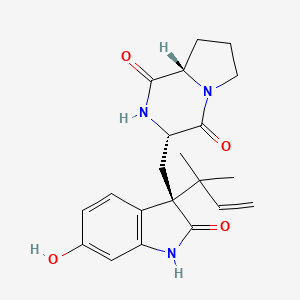

Structure

3D Structure

Properties

Molecular Formula |

C21H25N3O4 |

|---|---|

Molecular Weight |

383.4 g/mol |

IUPAC Name |

(3S,8aS)-3-[[(3S)-6-hydroxy-3-(2-methylbut-3-en-2-yl)-2-oxo-1H-indol-3-yl]methyl]-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione |

InChI |

InChI=1S/C21H25N3O4/c1-4-20(2,3)21(13-8-7-12(25)10-14(13)23-19(21)28)11-15-18(27)24-9-5-6-16(24)17(26)22-15/h4,7-8,10,15-16,25H,1,5-6,9,11H2,2-3H3,(H,22,26)(H,23,28)/t15-,16-,21-/m0/s1 |

InChI Key |

YTISGDQKEGUAFL-QYWGDWMGSA-N |

Isomeric SMILES |

CC(C)(C=C)[C@]1(C2=C(C=C(C=C2)O)NC1=O)C[C@H]3C(=O)N4CCC[C@H]4C(=O)N3 |

Canonical SMILES |

CC(C)(C=C)C1(C2=C(C=C(C=C2)O)NC1=O)CC3C(=O)N4CCCC4C(=O)N3 |

Synonyms |

notoamide J |

Origin of Product |

United States |

Isolation and Chemical Structure Elucidation

Stereochemical Characterization and Revisions

Initial Stereochemical Determinations

The initial determination of notoamide J's stereochemistry was based on spectroscopic data and comparison with related compounds. acs.orgnih.gov Feeding experiments with isotopically labeled precursors were crucial in elucidating its biosynthetic pathway and, consequently, its structure. nih.gov

Specifically, when a triply labeled isotopomer of 6-hydroxydeoxybrevianamide E was administered to Aspergillus versicolor, it was incorporated solely into this compound. researchgate.net Analysis of the resulting this compound confirmed the connectivity of the atoms. nih.gov The absolute configuration at the C-3 position was initially assigned as S based on the circular dichroism (CD) spectrum, which matched that of the natural product. nih.gov This assignment was part of a broader effort to understand the stereochemical diversity within the notoamide family, where compounds with both 3R and 3S configurations are known. nih.govnii.ac.jp

Subsequent Revisions of Absolute Configuration

The initially assigned absolute configuration of this compound at the C-3 position was later revised. This correction was prompted by a revision of the stereochemistry of a related compound, notoamide C. acs.org

Total Synthesis of Notoamide J

Strategic Approaches to the Core Structure

The synthesis of notoamide J's intricate structure, featuring a reverse-prenylated oxindole (B195798) core fused to a proline-derived diketopiperazine, necessitates a carefully devised strategy. The approaches are characterized by their efficiency, stereochemical control, and adaptability for creating analogs for biosynthetic investigations.

Convergent and Linear Synthesis Methodologies

In the case of this compound, the primary synthetic route involves preparing two main building blocks separately: a substituted reverse-prenylated tryptophan derivative and L-proline ethyl ester. nih.gov These two fragments are then coupled to form a dipeptide, which is subsequently cyclized to create the dioxopiperazine precursor. nih.gov This method of joining elaborated segments is the hallmark of a convergent strategy. wikipedia.org

Key Chemical Transformations: Oxidation and Pinacol (B44631) Rearrangements

A pivotal moment in the synthesis of this compound is the construction of its distinctive oxindole core. nih.govresearchgate.net This is achieved through a planned oxidation followed by a pinacol-type rearrangement. nih.govacs.orgnih.gov Starting from the cis-dioxopiperazine precursor, which contains a standard indole (B1671886) ring, the molecule is treated with an oxidizing agent such as Davis oxaziridine (B8769555). nih.govresearchgate.net This reagent facilitates the oxidation of the indole's C2-C3 double bond, likely forming an epoxide or a related reactive intermediate. nih.gov This intermediate is unstable and immediately undergoes a stereospecific pinacol-like rearrangement, where a carbon atom migrates, resulting in the formation of the stable spiro-oxindole structure characteristic of this compound. nih.govnih.gov This oxidative rearrangement is a critical and elegant transformation that defines the final architecture of the molecule. nih.gov

Utilization of Chiral Pool Precursors: L-Proline and Substituted Tryptophan Derivatives

The synthesis of this compound effectively leverages the chiral pool, starting with naturally occurring, enantiomerically pure amino acids to establish the desired stereochemistry. nih.govacs.orgnih.gov The two primary chiral building blocks are L-proline and a specifically substituted L-tryptophan derivative. nih.govresearchgate.net L-proline provides the bicyclic ring system portion of the diketopiperazine core. nih.gov

The required reverse-prenylated tryptophan derivative is not commercially available and is itself synthesized over several steps. nih.govuni-hamburg.de This synthesis begins with a simpler achiral starting material, 6-hydroxyindole, which is then elaborated to introduce the reverse-prenyl group at the C2 position and build the amino acid side chain, ultimately creating the complex tryptophan derivative needed for coupling with proline. nih.govumich.edu

Diastereoselective Synthesis and Preparation of Epimers

The stereochemistry at the C3 spiro-center is installed during the key oxidation and pinacol rearrangement step. This transformation is diastereoselective but not completely stereospecific. nih.gov Treatment of the cis-dioxopiperazine precursor with Davis oxaziridine affords a separable 2:1 mixture of two diastereomers: this compound and its epimer, 3-epi-notoamide J. nih.govresearchgate.net The desired natural product, this compound, is the major product of this reaction. nih.gov The formation of both epimers can be advantageous, as it allows for the isolation and characterization of the unnatural epimer, which can be useful for comparative biological studies. The two compounds are readily separated using column chromatography. nih.gov

| Product | Ratio | Separation Method |

| This compound | 2 | Column Chromatography |

| 3-epi-notoamide J | 1 | Column Chromatography |

Isotope-Labeled this compound for Mechanistic Investigations

A significant advantage of the developed total synthesis is its suitability for incorporating isotopic labels, which is crucial for biosynthetic studies. nih.govnih.gov To investigate the role of various compounds in the natural production of the notoamide family by Aspergillus fungi, researchers have synthesized isotopically labeled versions of this compound's precursors. nih.govkumamoto-u.ac.jp

For example, a triply labeled version of 6-hydroxydeoxybrevianamide E, a proposed precursor to this compound, was synthesized as [¹³C]₂-[¹⁵N]-6-hydroxydeoxybrevianamide E. nih.gov This was achieved by using [¹³C]-glycine in the Somei-Kametani coupling step and later coupling the resulting tryptophan derivative with [¹⁵N]-L-proline. researchgate.netnih.gov When this labeled compound was fed to cultures of Aspergillus versicolor, the isotopic labels were detected in the isolated this compound, confirming that 6-hydroxydeoxybrevianamide E is indeed a biosynthetic precursor to this compound in this organism. nih.gov These experiments are fundamental to mapping the complex network of reactions in the notoamide biosynthetic pathway. researchgate.netnih.gov

Biomimetic Syntheses Mimicking Biogenetic Pathways

The total synthesis of this compound is considered biomimetic because key steps in the chemical synthesis are designed to imitate the proposed biosynthetic reactions that occur in nature. umich.eduresearchgate.netsdu.edu.cn The proposed biogenesis of the notoamide family has long been thought to involve an intramolecular Diels-Alder reaction and oxidative rearrangements catalyzed by enzymes. nih.govnih.gov

The chemical conversion of the indole precursor to the spiro-oxindole of this compound via an oxidation/pinacol rearrangement sequence directly mirrors the proposed action of a flavin-dependent oxidase enzyme, NotB, in the fungus. nih.govnih.gov This enzyme is believed to catalyze a similar indole 2,3-oxidation leading to a pinacol-like rearrangement. nih.gov By successfully replicating this proposed transformation in the lab, the synthesis provides strong chemical precedent for the plausibility of the proposed biosynthetic pathway. nih.gov This synergy between chemical synthesis and biosynthetic studies allows chemists to test hypotheses about how complex natural products are made in nature. sdu.edu.cn

Pharmacological Relevance: Molecular Mechanisms of Action

Cytotoxicity in Malignant Cell Lines

Research into the notoamide class has consistently demonstrated cytotoxic effects against various cancer cell lines. ontosight.aiuniprot.org For instance, notoamides A-C have shown moderate cytotoxicity against HeLa and L1210 cell lines, with notoamide C also inducing G2/M-cell cycle arrest. mdpi.comnih.gov Another analog, notoamide I, exhibited weak cytotoxicity against HeLa cells. mdpi.comnih.gov While the broader family of compounds is known for these activities, specific data on notoamide J remains limited. ontosight.ai The biological activity of notoamides is generally attributed to their capacity to interact with specific cellular targets, which can lead to the inhibition of cell growth or the induction of cell death. ontosight.ai

While many prenylated indole (B1671886) alkaloids are recognized for their ability to inhibit the proliferation of malignant cells, specific studies detailing this mechanism for this compound are not extensively documented in current research. nih.govontosight.ai Related compounds in the notoamide family have demonstrated clear anti-proliferative effects. Notoamide C, for example, was found to arrest the cell cycle at the G2/M phase. researchgate.net Similarly, other related alkaloids like stephacidin B have shown potent inhibition against a panel of tumor cell lines. nih.govrsc.org However, direct evidence and quantitative data (such as IC₅₀ values) for this compound's impact on cellular proliferation are not specified in the available literature.

Programmed cell death is a key mechanism for many anti-cancer agents. Within the notoamide family, there is strong evidence for the induction of apoptosis and autophagy. Notoamide G, for instance, has been shown to induce both apoptosis and autophagy in hepatocellular carcinoma cells through the P38/JNK signaling pathway. nih.govnih.govresearchgate.net This involves the activation of caspases and the upregulation of key autophagy proteins like Beclin1 and LC3B. nih.govresearchgate.net Sclerotiamide C, another related alkaloid, induces apoptosis in HeLa cells by activating ROS production and regulating apoptosis-related proteins. acs.org

Despite the detailed understanding of these mechanisms for its analogs, specific studies confirming the direct role of this compound in inducing apoptosis or autophagy are not prominently featured in the reviewed literature. The general understanding is that compounds of this structural class possess the potential to trigger such pathways. ontosight.ai

Inhibition of Cellular Proliferation

Antimicrobial Activities against Pathogenic Microorganisms

The notoamide family of alkaloids is known to possess a range of antimicrobial activities. ebi.ac.uknih.gov Research has highlighted that prenylated indole alkaloids isolated from marine-derived Aspergillus species exhibit antibacterial activity against various strains. mdpi.com

While specific MIC values for this compound are not detailed, a study on new prenylated indole alkaloid homodimers isolated from the marine-derived fungus Aspergillus austroafricanus identified a homodimer of this compound. This dimeric compound exhibited moderate antifungal and antibacterial activities against several agricultural and fish pathogens. researchgate.net

Table 1: Antimicrobial Activity of this compound Homodimer

| Test Organism | Type | Activity | MIC (μg/mL) |

|---|---|---|---|

| Vibrio anguillarum | Fish Pathogenic Bacteria | Antibacterial | 8 |

| Xanthomonas oryzae pv. Oryzicola | Agricultural Pathogenic Bacteria | Antibacterial | 12.5 |

| Rhizoctonia solani | Agricultural Pathogenic Fungi | Antifungal | 25 |

Source: Based on data for a homodimer of this compound via C-7 and C-7’. researchgate.net

Elucidation of Molecular Targets and Ligand-Receptor Interactions

The complex structures of notoamides suggest their potential to interact with various biological targets, including enzymes and receptors, thereby modulating cellular functions. ontosight.airesearchgate.net

The interaction of notoamides with enzymes has been primarily studied in the context of their own biosynthesis. For example, the enzyme NotB, a FAD-dependent oxidase, is responsible for catalyzing the oxidation of notoamide E, leading to the formation of notoamides C and D through a pinacol-like rearrangement. ebi.ac.uk Another BBE-like oxidase, notD, is involved in the conversion of (+)-notoamide T to (+)-stephacidin A. acs.org While this demonstrates enzyme modulation within the biosynthetic pathway of the notoamide family, specific research identifying this compound as a modulator or inhibitor of other distinct cellular enzymes as a pharmacological mechanism of action is not detailed in the available literature.

The molecular mechanisms of many marine indole alkaloids involve interactions with cellular receptors. nih.gov For example, some alkaloids in this broad class are known to modulate neuronal signal transmission through serotonin (B10506) receptors. nih.gov In the notoamide family, specific signaling pathways have been identified for certain members. Notably, the antitumor activity of notoamide G in hepatocellular carcinoma cells is mediated by the activation of P38 and JNK phosphorylation. nih.govrsc.org This demonstrates a clear link between a notoamide compound and a specific signaling cascade. However, studies that explicitly detail the receptor binding profile or the specific signaling pathways modulated by this compound have not been identified.

Interaction with Key Regulatory Proteins (e.g., P38/JNK Signaling Pathway)

Research has indicated that notoamide-type alkaloids can exert their effects through the modulation of critical signaling pathways, including the mitogen-activated protein kinase (MAPK) pathways. While direct studies on this compound's interaction with the P38/JNK signaling pathway are limited, investigations into related notoamides, such as notoamide G, provide valuable insights. Notoamide G has been shown to induce phosphorylation of JNK and p38, key protein kinases in the P38/JNK pathway, in hepatocellular carcinoma (HCC) cells. mdpi.comresearchgate.netrsc.orgnih.gov This activation is significant as the P38/JNK pathway plays a crucial role in regulating cellular processes like apoptosis (programmed cell death) and autophagy (a cellular self-cleaning process). mdpi.comnih.gov

The activation of the P38/JNK pathway by notoamide G was found to be instrumental in triggering both apoptosis and autophagy in HCC cells. mdpi.comresearchgate.netrsc.orgresearchgate.net This suggests that notoamide compounds can influence cell fate by interacting with and activating key regulatory proteins within this pathway. Specifically, notoamide G treatment led to an upregulation of the autophagy-related proteins Beclin-1 and LC3-II, promoting the formation of autophagic vacuoles. researchgate.netrsc.orgnih.gov Simultaneously, it induced apoptosis through both mitochondrial (intrinsic) and death receptor-mediated (extrinsic) pathways, as evidenced by the activation of caspases-3, -8, and -9. rsc.orgnih.gov

Structure-Activity Relationship (SAR) Studies for Molecular Design

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound relates to its biological activity. researchgate.netoncodesign-services.com For natural products like notoamides, SAR studies are crucial for identifying the key structural features responsible for their pharmacological effects. preprints.org By systematically modifying the notoamide scaffold and evaluating the biological activity of the resulting analogues, researchers can design new compounds with potentially enhanced potency and selectivity. researchgate.netoncodesign-services.com

The core structure of notoamides, characterized by a bicyclo[2.2.2]diazaoctane ring system and functionalized indole units, provides a unique template for molecular design. rsc.org this compound is distinguished by an oxindole (B195798) ring system and substitution at the C-6 position of the indole. nih.gov These features are considered significant for its potential as a biosynthetic precursor to other complex notoamides and for its own biological activity. nih.gov

SAR studies on related indole diketopiperazine alkaloids have shown that the core skeleton is important for antimicrobial activity. frontiersin.org For notoamides, research has revealed that enantioselectivity plays a role in their biological effects. For instance, the (–)-enantiomers of certain notoamides exhibited stronger inhibition of osteoclast differentiation than their (+)-enantiomers. nii.ac.jp This highlights the importance of stereochemistry in the interaction with biological targets.

The insights gained from SAR studies can guide the synthesis of novel notoamide derivatives with improved therapeutic profiles. preprints.org

Modulation of Intracellular Signaling Cascades

As discussed, notoamide-type alkaloids can significantly modulate intracellular signaling cascades, with the P38/JNK pathway being a key target. The activation of this pathway by notoamide G in hepatocellular carcinoma cells initiates a cascade of events leading to both apoptosis and autophagy. rsc.orgnih.gov

The induction of apoptosis involves the activation of a series of caspase proteins. Notoamide G has been shown to activate initiator caspases (caspase-8 and caspase-9) and executioner caspase (caspase-3), leading to the degradation of downstream targets like PARP. rsc.orgnih.gov This demonstrates a comprehensive activation of the apoptotic machinery.

Simultaneously, the modulation of the P38/JNK pathway by notoamide G also triggers autophagy. mdpi.comresearchgate.net This is evidenced by the increased expression of Beclin1 and LC3B, proteins that are essential for the formation of autophagosomes. rsc.orgnih.gov The interplay between apoptosis and autophagy is a complex cellular process, and the ability of notoamides to influence both suggests a sophisticated mechanism of action. rsc.org

Furthermore, some notoamide-related compounds have been found to inhibit the NLRP3 inflammasome, a multiprotein complex involved in inflammatory responses. aai.org This suggests that the modulatory effects of notoamides on intracellular signaling may extend beyond the P38/JNK pathway, opening up further avenues for therapeutic applications.

Notoamide J As a Biosynthetic Intermediate for Complex Indole Alkaloids

Precursor to Spiro-Oxindole Ring Systems

One of the defining characteristics of notoamide J is its oxindole (B195798) ring system. nih.gov This feature is considered a likely precursor to the spiro-oxindole moiety found in numerous other natural products. nih.govnih.gov The formation of the spiro-oxindole is proposed to occur through a semi-pinacol rearrangement of an indole-2,3-epoxide intermediate. nih.govsdu.edu.cn This rearrangement is a key step in the biosynthesis of many bicyclo[2.2.2]diazaoctane fungal indole (B1671886) alkaloids. nih.gov The enzyme NotI, a flavin-dependent monooxygenase, has been identified as a catalyst for this transformation, converting a precursor into the spiro-oxindole structure. nih.govumich.eduumich.edu The presence of the oxindole core in this compound strongly suggests its role as an advanced intermediate that can be elaborated into the more complex spiro-oxindole systems. nih.gov

Role in the Formation of Pyranoindole Moieties

While this compound itself lacks a pyranoindole ring system, a common feature in many notoamides and related alkaloids, its structure is primed for the formation of this moiety. nih.govresearchgate.net Specifically, the unsubstituted hydroxyl group at the C-6 position of the indole ring in this compound is a key structural feature. nih.gov It is hypothesized that this hydroxyl group serves as a handle for the subsequent biosynthetic construction of the pyran ring. nih.gov This process is thought to involve the prenylation of this compound at the C-7 position, creating 7-prenylthis compound. nih.gov This intermediate would then be the direct precursor for the formation of the pyran ring, leading to compounds like 3-epi-notoamide C. nih.gov

Biogenetic Divergence to Structurally Related Notoamides and Versicolamides

This compound is positioned at a crucial juncture in the biosynthetic pathways leading to a variety of structurally related notoamides and versicolamides. nih.gov It is thought to be derived from deoxybrevianamide E through hydroxylation at the 6-position of the indole ring, followed by an oxidation and pinacol-type rearrangement to form the oxindole structure. nih.gov From this compound, the pathway can diverge. One possibility involves the formation of the bicyclo[2.2.2]diazaoctane core, leading to compounds like notoamide B and versicolamide B. nih.govcalis.edu.cn The stereochemical outcome of the reactions leading to these compounds is of particular interest, as different fungal species can produce enantiomerically distinct products, suggesting the involvement of species-specific enzymes. calis.edu.cn The biogenetic relationship between this compound and these more complex alkaloids highlights its role as a key branching point in creating molecular diversity. nih.gov

Analogues and Biotransformation Products

Research into the biosynthetic role of this compound has also led to the identification of various analogues and biotransformation products. For instance, feeding studies using isotopically labeled precursors have not only confirmed the incorporation of these precursors into this compound but have also revealed other related metabolites. nih.govresearchgate.net The bioconversion of notoamide T, a related compound, has been shown to produce metabolites with unprecedented structures, suggesting that the introduction of biosynthetic precursors can activate dormant tailoring genes in the producing organism. researchgate.net Furthermore, numerous notoamide analogues have been isolated from various fungal sources, showcasing the chemical diversity within this family of alkaloids. researchgate.netthieme-connect.comfrontiersin.org The study of these analogues and biotransformation products continues to provide valuable insights into the intricate biosynthetic network of prenylated indole alkaloids.

Future Directions in Notoamide J Research

Genome Mining and Synthetic Biology for Novel Biocatalysts

The discovery of the notoamide biosynthetic gene clusters (not and not') through genome sequencing of Aspergillus species has been a pivotal development. rsc.orgacs.orgresearchgate.netnih.gov This has provided a genetic blueprint for the enzymes that construct the notoamide scaffold, revealing a toolkit of novel biocatalysts with potential for broader synthetic applications.

Genome mining efforts have successfully identified the core genes responsible for notoamide assembly. rsc.orgnih.gov Bioinformatic analysis of the producing fungi, such as Aspergillus sp. MF297-2 and Aspergillus versicolor NRRL35600, led to the localization of the gene clusters. researchgate.netnih.gov These clusters contain genes for a non-ribosomal peptide synthetase (NRPS), prenyltransferases, and a variety of oxidative enzymes. rsc.orgresearchgate.net

Synthetic biology, particularly the heterologous expression of these genes in tractable host organisms like Aspergillus nidulans or even E. coli, has been instrumental in characterizing their functions. nih.govnih.govbiorxiv.org This approach allows researchers to study enzymes in isolation and confirm their specific roles in the pathway. For instance, the function of the FAD-dependent oxidase NotB, which catalyzes the indole (B1671886) 2,3-oxidation of notoamide E to form notoamides C and D, was confirmed through in vitro characterization after heterologous expression. nih.govnih.govacs.org Similarly, the prenyltransferases NotF (a reverse prenyltransferase) and NotC (a normal prenyltransferase) were characterized, establishing the early prenylation steps in the pathway. acs.orgresearchgate.net These enzymes represent powerful biocatalysts for performing complex and regioselective modifications on indole-containing diketopiperazines.

| Enzyme | Gene | Function | Type of Biocatalyst | Source Organism Example |

| Notoamide E Synthetase | notE | Assembles cyclo(L-Trp-L-Pro) | Non-Ribosomal Peptide Synthetase (NRPS) | Aspergillus sp. MF297-2 |

| Deoxybrevianamide E Synthase | notF | Catalyzes reverse C2-prenylation of brevianamide (B1173143) F | Reverse Prenyltransferase | Aspergillus sp. MF297-2 |

| Notoamide S Prenyltransferase | notC | Catalyzes normal C7-prenylation | Normal Prenyltransferase | Aspergillus sp. MF297-2 |

| Notoamide E Oxidase | notB | Catalyzes indole 2,3-oxidation and rearrangement | FAD-dependent Monooxygenase | Aspergillus sp. MF297-2 |

| Spiro-oxindole Forming Monooxygenase | notI | Catalyzes epoxidation and semi-pinacol rearrangement | Flavin-dependent Monooxygenase (FMO) | Aspergillus sp. MF297-2 |

Chemoenzymatic and Semi-Synthetic Approaches to Analogues

The combination of chemical synthesis with enzymatic transformations offers a powerful strategy for generating novel notoamide analogues that may possess enhanced biological activities. This chemoenzymatic approach leverages the selectivity of biocatalysts to modify complex scaffolds created through total synthesis.

A key strategy involves the synthesis of proposed biosynthetic intermediates, which are then fed to the producing fungal cultures. nih.gov For example, the total synthesis of (±)-6-epi-notoamide T and its subsequent administration to a marine-derived Aspergillus species led to its bioconversion into known metabolites like 6-epi-stephacidin A and versicolamide B. nii.ac.jp More strikingly, this experiment also triggered the production of seven new metabolites with unprecedented oxazole (B20620) and 2-oxazolone moieties, demonstrating that introducing exogenous precursors can activate dormant tailoring genes and significantly expand the organism's metabolome. nii.ac.jp

Furthermore, enzymes from the notoamide pathway can be used as biocatalysts in one-pot reactions. For instance, the reverse prenyltransferase NotF has been coupled with the flavin monooxygenase BvnB (from the brevianamide pathway) in a biocatalytic cascade to achieve the chemoenzymatic synthesis of the marine fungal product (–)-eurotiumin A. researchgate.net This highlights the potential for mixing and matching enzymes from different pathways to create new synthetic routes. The substrate promiscuity of enzymes like NotF allows them to accept various indole-containing diketopiperazines, further expanding the potential for generating diverse analogues. biorxiv.org

Rational Design and Engineering of Biosynthetic Pathways

With the identification of the not gene cluster and the characterization of its key enzymes, the stage is set for the rational design and engineering of the entire biosynthetic pathway. rsc.orgnih.gov The goal of such efforts is to improve the production titers of desired compounds, generate novel derivatives, and deepen the understanding of the enzymatic mechanisms.

The heterologous expression of the entire stm gene cluster from Aspergillus sclerotiorum in a host like A. nidulans has been shown to significantly increase the production of compounds like (+)-versicolamide B and notoamide D compared to the wild-type strain. cnjournals.com This "pathway refactoring" approach is a cornerstone of synthetic biology and can be optimized to create microbial cell factories for specific notoamides. nih.gov

Rational design focuses on modifying specific enzymes to alter their function. The flavin-dependent monooxygenases (FMOs) NotI and NotI', responsible for the key semi-pinacol rearrangement that forms the spiro-oxindole core of advanced notoamides, are prime targets. umich.edu By comparing their structures to homologous enzymes and using computational modeling, researchers can identify key active site residues that control substrate binding and stereoselectivity. umich.eduoup.com Site-directed mutagenesis of these residues could potentially alter the product outcome, for example, by changing the stereochemistry of the resulting spiro-cycle. This approach has been explored for other FMOs to improve their stability and catalytic performance on non-native substrates. mdpi.com While still a nascent field for the notoamide pathway, the foundational knowledge is in place for such protein engineering endeavors.

Advanced Analytical Techniques for Metabolite Profiling

Understanding and engineering the notoamide pathway is critically dependent on advanced analytical techniques to detect and quantify the complex array of metabolites produced by the fungal hosts. nih.gov Liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) is the central tool in this field. nih.govmdpi.com

Metabolite profiling using HPLC and LC-MS has been essential for elucidating the biosynthetic pathway. For example, time-course analysis of Aspergillus sp. cultures by HPLC revealed that notoamide E is a transient intermediate, appearing in the early growth phase before being rapidly converted to downstream products. nih.gov This observation was crucial for targeting its isolation and confirming its role as a key precursor. nih.gov

Untargeted metabolomics, which aims to capture a global snapshot of all small molecules in a sample, is particularly powerful. nih.govmdpi.com When combined with MS/MS-based molecular networking tools like the Global Natural Product Social (GNPS) molecular networking platform, researchers can rapidly dereplicate known compounds and identify novel analogues within complex extracts. researchgate.net This approach has been used to identify notoamides R and I in cultures of Aspergillus sclerotiorum and to track changes in metabolite production during co-culture experiments. mdpi.comresearchgate.net Furthermore, feeding experiments using isotopically labeled precursors, such as the synthesis of [¹³C]₂-[¹⁵N]-6-hydroxydeoxybrevianamide E, rely on mass spectrometry to track the label's incorporation and confirm its conversion into notoamide J, thereby verifying a key biosynthetic link. nih.gov

| Analytical Technique | Application in this compound Research | Key Findings |

| HPLC | Time-course analysis of fungal cultures | Revealed the transient nature of notoamide E, a key precursor. nih.gov |

| LC-MS/MS | Identification and structural elucidation of metabolites | Confirmed the structures of numerous notoamides (e.g., C, D, R). researchgate.netmdpi.comnih.gov |

| Isotope Tracer Studies | Elucidation of biosynthetic pathways | Confirmed the conversion of 6-hydroxydeoxybrevianamide E into this compound. nih.gov |

| Molecular Networking (GNPS) | Dereplication and discovery of new analogues | Rapidly identified known notoamides in extracts and guided the discovery of new ones. mdpi.comresearchgate.net |

| NMR Spectroscopy | Definitive structural confirmation | Used to solve the structures of newly isolated or synthesized notoamides and their analogues. umich.edumdpi.com |

Synergistic Integration of Synthetic and Biosynthetic Methodologies

The most profound advances in understanding and utilizing the chemistry of this compound are emerging from the synergistic integration of chemical synthesis and biosynthesis. These two fields, once separate, now work in a powerful feedback loop where the findings of one inform and enable the other.

Total synthesis provides unambiguous access to proposed intermediates that may be too transient or produced in quantities too low for isolation from natural sources. nih.gov The first total synthesis of this compound, for instance, not only confirmed its structure but also provided the material necessary for further biological studies. nih.govacs.org Similarly, the synthesis of notoamide T and its isotopically labeled version was crucial for identifying it as the direct precursor to stephacidin A and notoamide B through bioconversion experiments. nih.gov Without chemical synthesis, these key biosynthetic hypotheses could not have been tested directly.

Conversely, biosynthesis provides novel enzymes that can be used to overcome challenges in chemical synthesis, such as performing highly specific and stereoselective reactions on complex scaffolds. nih.gov The discovery of the not gene cluster has unveiled a suite of enzymes that catalyze remarkable transformations, including reverse prenylation (NotF) and stereospecific spiro-oxindole formation (NotI). acs.orgumich.edu These enzymes can be incorporated into chemoenzymatic and semi-synthetic routes to create novel analogues that would be exceedingly difficult to produce through purely synthetic means. researchgate.net The discovery that feeding a synthetic precursor to a fungus can unlock entirely new metabolic pathways underscores the immense potential of this integrated approach to generate chemical diversity. nii.ac.jp This synergy accelerates the discovery of new bioactive molecules and provides deeper insights into the fundamental chemical logic of nature. researchgate.net

Q & A

Q. What are the key synthetic strategies for notoamide J, and what challenges are associated with its total synthesis?

The total synthesis of this compound involves a 15-step sequence with a 0.78% overall yield. Critical steps include:

- Leimgruber-Batcho indole synthesis to generate 6-hydroxyindole precursors .

- Reverse prenylation at the indole C-2 position using dimethylallyl bromide under controlled conditions .

- Oxidative pinacol rearrangement to form the oxindole core, a pivotal step requiring precise temperature and catalyst control (BF₃·OEt₂) . Challenges include low yields in prenylation steps and stereochemical control during rearrangement.

Table 1: Key Synthetic Steps and Yields

| Step | Reaction Type | Yield (%) | Reference |

|---|---|---|---|

| 1 | Leimgruber-Batcho indole synthesis | 45 | |

| 5 | Reverse prenylation | 28 | |

| 10 | Pinacol rearrangement | 32 |

Q. How is nuclear magnetic resonance (NMR) spectroscopy utilized in confirming the structure of this compound?

NMR analysis (1H, 13C, 2D-COSY) is critical for structural elucidation:

- Chemical shifts : C-12 (δ 168.9 ppm) and C-18 (δ 78.2 ppm) confirm oxindole and prenyl moieties .

- Coupling constants : J = 9.8 Hz (H-7/H-8) validates trans-diaxial geometry in the dioxopiperazine ring .

- Isomer separation : 3-epi-notoamide J is distinguished via NOESY correlations between H-3 and H-18 .

Q. What role does this compound play as an intermediate in the biosynthesis of other prenylated indole alkaloids?

this compound acts as a precursor to (+)-versicolamide B and (+)-notoamide B via:

- C-7 prenylation : Introduces a prenyl group for downstream cyclization .

- Oxidative cyclization : Mediated by flavin-dependent oxidases (e.g., SpeF/SpeG) to form the diazaoctane core . Isotope feeding studies show 2.7–8.1% incorporation into notoamide B, confirming its biosynthetic relevance .

Advanced Research Questions

Q. How do isotopic labeling experiments using ¹³C and ¹⁵N contribute to elucidating the biosynthetic pathway of this compound?

Isotopic labeling (e.g., [¹³C₂-¹⁵N]-6-hydroxydeoxybrevianamide E) tracks precursor incorporation:

- LC-MS/¹³C-NMR : Detects 13C enrichment at C-12 (5.0%) and C-18 (2.7%) in this compound .

- Metabolic flux analysis : Reveals bifurcation points (e.g., pinacol rearrangement vs. dead-end pathways) .

- Stereochemical tracing : Dual-labeled stephacidin A confirms enantioselective oxidation by Aspergillus flavoenzymes .

Table 2: Isotopic Incorporation Rates in Biosynthesis

| Precursor | Metabolite | ¹³C Incorporation (%) | Reference |

|---|---|---|---|

| [¹³C₂-¹⁵N]-8 | This compound | 5.0 | |

| D,L-stephacidin A | (-)-Notoamide B | 8.1 |

Q. What contradictions exist in the proposed biosynthetic pathways of this compound, and how can they be resolved through experimental design?

Key contradictions include:

- Missing intermediates : Notoamide E is undetected in later biosynthetic stages despite being a proposed precursor .

- Enzyme specificity : Aspergillus versicolor oxidizes stephacidin A to (+)-notoamide B, but marine Aspergillus sp. produces (-)-notoamide B, suggesting stereocomplementary oxidases . Resolution strategies:

- Gene knockout : Disrupt speF/speG clusters to identify blocked pathways .

- Time-course metabolomics : Track transient intermediates during fungal cultivation .

Q. What is the mechanistic role of pinacol-type rearrangements in the formation of this compound?

The rearrangement involves:

- Diol intermediate : Generated via oxidation of 6-hydroxydeoxybrevianamide E .

- Acid catalysis : BF₃·OEt₂ promotes 1,2-alkyl shift, forming the oxindole core with cis-dihydroxy configuration .

- Stereochemical control : Chirality at C-3 dictates product distribution (this compound vs. 3-epi-notoamide J) .

Q. How do stereochemical outcomes in enzymatic transformations affect the biosynthesis of this compound derivatives?

Stereoselectivity arises from:

- Flavo-oxidases : SpeF in A. versicolor catalyzes C-3 epimerization, enabling (+)-notoamide B formation .

- Diels-Alderases : Enantioselective cyclization generates antipodal metabolites in terrestrial vs. marine fungi . Experimental validation:

- Chiral HPLC : Separates (+)- and (-)-stephacidin A to assess enzyme specificity .

- Circular dichroism (CD) : Correlates absolute configuration with bioactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.